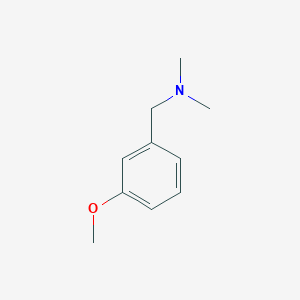

3-Methoxy-N,N-dimethylbenzylamine

Beschreibung

Contextual Significance of Benzylamine (B48309) Frameworks in Organic Synthesis and Beyond

The benzylamine structural motif is a fundamental building block in organic chemistry, serving as a precursor for a multitude of more complex molecules. wikipedia.org Benzylamines are integral to the synthesis of numerous pharmaceuticals, agrochemicals, and other specialty chemicals. chemicalbook.com Their utility stems from the reactivity of both the amine function and the benzyl (B1604629) group, which can be modified through various chemical transformations. wikipedia.org

Benzylamine and its derivatives are used in the industrial production of many pharmaceuticals. wikipedia.org For instance, they are precursors in the manufacture of drugs like the anti-emetic bephenium (B1220002) hydroxynaphthoate (B12740854) and the antihypertensive agent nebivolol. wikipedia.org The versatility of the benzylamine framework allows it to be used as a masked source of ammonia; the benzyl group can be removed via hydrogenolysis after the nitrogen atom has been functionalized. wikipedia.org

Furthermore, benzylamine structures are key components in the synthesis of heterocyclic compounds such as isoquinolines through reactions like the Pomeranz–Fritsch reaction. wikipedia.org Research has also explored the creation of novel benzylamine derivatives for various applications, including the development of inhibitors for copper amine oxidases and new antimycotic agents. nih.govnih.gov The photocatalytic oxidative coupling of benzylamine to form imines represents another area of active research, highlighting the ongoing development of new synthetic methods involving this framework. nih.govacs.org

Overview of the Role of N,N-Dimethylamine Moieties in Directing Group Chemistry

The N,N-dimethylamine group (–N(CH3)2) is a powerful tool in modern synthetic chemistry, primarily functioning as a directing group. researchgate.netnih.gov Directing groups are functional groups within a molecule that control the regioselectivity of a chemical reaction by coordinating to a metal catalyst and bringing it into close proximity with a specific C-H bond. snnu.edu.cnnih.gov This strategy, known as chelation-assisted C-H activation, enables the functionalization of otherwise unreactive C-H bonds in a predictable and efficient manner. snnu.edu.cn

The N,N-dimethylaminomethyl group, as found in N,N-dimethylbenzylamine and its derivatives like 3-Methoxy-N,N-dimethylbenzylamine, is particularly effective for ortho-metalation. researchgate.netwikipedia.org In this process, a strong base like butyllithium (B86547) removes a proton from the carbon atom adjacent (in the ortho position) to the directing group, forming a lithiated intermediate. wikipedia.org This intermediate can then react with various electrophiles to introduce a wide range of substituents at the ortho position. wikipedia.org

The dimethylamino group is recognized as one of the most versatile directing groups, capable of directing functionalization at the ortho, meta, and para positions depending on the specific reaction conditions. nih.govnoaa.gov Beyond lithiation, it directs various transition metal-catalyzed reactions, including ortho-arylation, olefination, borylation, and silylation. researchgate.net A significant advantage of the N,N-dimethylaminomethyl group is its potential for transformation into other useful functional groups, such as aldehydes or amides, after it has served its directing role. researchgate.net Recent advancements have even demonstrated nickel-catalyzed methods to convert the dimethylamino group itself into a boryl group, further expanding its synthetic utility. nih.govnoaa.gov However, under strongly acidic conditions, the lone pair on the nitrogen can be protonated, which alters its electronic effect and can direct incoming electrophiles to the meta position. stackexchange.comchegg.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 15184-99-3 | sigmaaldrich.com |

| Molecular Formula | C10H15NO | sigmaaldrich.com |

| Molecular Weight | 165.23 g/mol | sigmaaldrich.com |

| Physical Form | Solid/Liquid | sigmaaldrich.comfishersci.com |

| Boiling Point | 105 °C at 13 mmHg | sigmaaldrich.com |

| Density | 0.984 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.514 | sigmaaldrich.com |

| Flash Point | 96 °C (closed cup) | sigmaaldrich.com |

| InChI Key | IENUHHADGQLQLU-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Research Applications of this compound

| Application | Description | Reference |

|---|---|---|

| Precursor for Lithiation | Used in the preparation of 2-lithio-N,N-dimethylbenzylamine, a five-membered-ring amine chelated aryllithium reagent. | sigmaaldrich.com |

| Synthetic Intermediate | Employed in the synthesis of ethyl 6-chloromethyl-2-methoxybenzoate. | sigmaaldrich.com |

| Synthesis Method | Can be synthesized by the dropwise addition of 3-methoxybenzyl chloride to a cooled solution of dimethylamine (B145610) in acetonitrile. | prepchem.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3-methoxyphenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-11(2)8-9-5-4-6-10(7-9)12-3/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENUHHADGQLQLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80338196 | |

| Record name | 3-Methoxy-N,N-dimethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15184-99-3 | |

| Record name | 3-Methoxy-N,N-dimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15184-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-N,N-dimethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxy-N,N-dimethylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Detailed Mechanistic Investigations of Transformations Involving 3 Methoxy N,n Dimethylbenzylamine

Elucidation of Complex Reaction Pathways and Intermediates

The transformations of 3-Methoxy-N,N-dimethylbenzylamine can proceed through various complex pathways, often involving the generation of highly reactive intermediates. The nature of these pathways, whether radical or ionic, and the specific intermediates formed are highly dependent on the reaction conditions, including the choice of reagents, catalysts, and solvents.

The functionalization of C–H bonds in this compound can be achieved through either radical or ionic mechanisms, each leading to distinct products and regioselectivity.

Ionic Mechanisms: Directed ortho-Metalation (DoM)

A prominent ionic pathway for the C–H functionalization of this compound is directed ortho-metalation (DoM). This reaction involves the deprotonation of the aromatic ring at the position ortho to a directing metalation group (DMG) by a strong organolithium base. wikipedia.org In this compound, both the methoxy (B1213986) group and the N,N-dimethylamino moiety can act as DMGs. However, the tertiary amine group is generally considered a stronger DMG than the methoxy group. wikipedia.org

The mechanism of DoM involves the coordination of the Lewis acidic lithium atom of the organolithium reagent (e.g., n-butyllithium) to the Lewis basic heteroatom of the DMG. wikipedia.org This initial complexation brings the base into close proximity to the ortho-proton, facilitating its abstraction and the formation of an aryllithium intermediate. wikipedia.orguwindsor.ca This intermediate can then react with various electrophiles to introduce a wide range of functional groups at the ortho position. The reaction is kinetically controlled, and the use of strong bases like alkyllithiums is essential. uwindsor.ca The choice of solvent also plays a critical role, with polar aprotic solvents like THF and diethyl ether being commonly used to deaggregate the organolithium species and enhance their reactivity. uwindsor.ca

Radical Mechanisms

While ionic pathways like DoM are well-established, radical mechanisms for C–H functionalization of related N,N-dimethylbenzylamines have also been investigated. For instance, in the context of photocatalysis, the generation of aryl radicals from aryl halides in the presence of a palladium catalyst and a base can lead to C–H arylation. acs.org Although not specifically detailed for this compound, it is plausible that similar radical pathways could be employed for its functionalization.

Nitrogen-centered radicals can also participate in intramolecular hydrogen atom transfer (HAT) processes to achieve C(sp³)–H functionalization. nih.gov In the case of this compound, a nitrogen-centered radical could potentially abstract a hydrogen atom from one of the methyl groups or the benzylic position. The selectivity of such a process would be governed by the stability of the resulting carbon-centered radical and the transition state geometry of the HAT step. nih.gov

The competition between ionic and radical pathways is influenced by the reaction conditions. For instance, the presence of transition metals and light can favor radical mechanisms, while the use of strong, non-metallic bases in the dark typically promotes ionic pathways like DoM.

Metal-catalyzed reactions are a cornerstone of modern organic synthesis, and this compound can serve as a substrate in various such transformations. The mechanisms of these reactions often involve key steps like ligand exchange and insertion.

In palladium-catalyzed cross-coupling reactions, the catalytic cycle typically begins with an oxidative addition of an aryl halide to a Pd(0) complex. youtube.com If this compound were used as a ligand, it could coordinate to the palladium center. The success of a catalytic cycle often depends on the ability of ligands to dissociate to create a vacant coordination site for the oxidative addition to occur. youtube.com

Ligand Exchange: This is a fundamental process where one ligand in a metal complex is replaced by another. In the context of palladium catalysis, the ancillary ligands play a crucial role in modulating the reactivity and stability of the catalyst. youtube.com For example, a ligand exchange process can be used to generate a more reactive catalytic species in situ. nih.gov The N,N-dimethylamino group of this compound could potentially act as a ligand for a transition metal catalyst. Amines are known to serve as effective and inexpensive ligands in some palladium-catalyzed coupling reactions. researchgate.net

Insertion Mechanisms: Migratory insertion is another key step in many catalytic cycles. For instance, in a Heck-type reaction, an alkene can insert into a Pd-C bond. acs.org If this compound were to be functionalized via a metal-catalyzed reaction involving an insertion step, the regioselectivity would be influenced by both steric and electronic factors of the substrate and the catalyst.

A plausible mechanistic sequence for a palladium-catalyzed functionalization of an ortho-lithiated this compound derivative could involve transmetalation from lithium to palladium, followed by migratory insertion of a coupling partner (e.g., an alkyne or alkene) and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. acs.org

The oxidation of this compound can proceed through electron transfer processes, leading to the formation of radical cations and subsequent reaction products. The electrochemical oxidation of N,N-dimethylbenzylamine in methanol (B129727) has been shown to yield a variety of products, suggesting a complex reaction mechanism initiated by electron transfer. acs.org

In the electrochemical oxidation of N,N-dimethylformamide (DMF), a related compound, the process is believed to be an indirect oxidation where reactive species, such as free radicals, are generated electrochemically and then react with the substrate. nih.gov A similar indirect mechanism could be operative for this compound.

The oxidation of N,N-dimethylanilines with dimethyldioxirane (B1199080) is proposed to occur via a concerted electrophilic mechanism without the involvement of free radical or electron transfer intermediates. rsc.org However, the oxidation of N,N-dimethylanilines mediated by biomimetic nonheme iron oxidants is suggested to proceed through a hydrogen atom transfer (HAT) mechanism, which is a type of proton-coupled electron transfer (PCET) process. frontiersin.org

The electrochemical reduction of aromatic amines, such as this compound, can also occur via electron transfer. The electrochemical Benkeser reduction, for example, involves the generation of solvated electrons which then reduce the aromatic ring. bris.ac.uk This process can lead to the formation of dihydro-derivatives, such as 2,5-dihydro-3-methoxy-N,N-dimethylbenzylamine. bris.ac.uk The rate and products of such reactions are influenced by the substituents on the aromatic ring. bris.ac.uk

| Oxidative Process | Proposed Mechanism | Key Intermediates | Reference |

| Electrochemical Oxidation | Indirect oxidation via electrochemically generated radicals | Radical cations, free radicals | acs.orgnih.gov |

| Oxidation with Dimethyldioxirane | Concerted electrophilic mechanism | Transition state with developing positive charge on nitrogen | rsc.org |

| Oxidation with Nonheme Iron Oxidants | Hydrogen Atom Transfer (HAT) / Proton-Coupled Electron Transfer (PCET) | Radical cation, carbon-centered radical | frontiersin.org |

| Electrochemical Reduction | Electron transfer from solvated electrons | Radical anion, dianion | bris.ac.uk |

Stereochemical Outcomes and Regioselectivity Determinants

In reactions involving this compound, controlling the stereochemistry and regioselectivity is often a key challenge.

Stereochemistry: In reactions where a new stereocenter is formed, the stereochemical outcome is determined by the mechanism of the reaction and the nature of the reagents and catalysts used. For example, in the asymmetric α-arylation of benzylamines, the use of a chiral lithium amide base can induce high enantioselectivity in the deprotonation step, leading to an enantioenriched benzyllithium (B8763671) intermediate. bris.ac.uk Subsequent intramolecular nucleophilic aromatic substitution can then proceed with retention of configuration. bris.ac.uk

Regioselectivity: The regioselectivity of functionalization is largely dictated by the directing groups present on the aromatic ring. In the case of this compound, the presence of both a methoxy and an N,N-dimethylamino group presents a challenge in controlling the site of functionalization.

In directed ortho-metalation, the stronger directing group will preferentially direct the lithiation. As the N,N-dimethylamino group is a more powerful DMG than the methoxy group, lithiation is expected to occur primarily at the C2 position. However, some lithiation at the C4 position, ortho to the methoxy group, might also be observed depending on the reaction conditions.

The regioselective functionalization of anilines over aliphatic amines can be controlled by the acidity of the reaction medium. nih.gov This principle could potentially be applied to achieve selective reactions at the amino group of this compound in the presence of other functional groups.

Kinetic and Thermodynamic Analyses of Reaction Processes

The study of reaction kinetics and thermodynamics provides quantitative information about the feasibility and rate of chemical transformations.

Kinetics: The rate of directed ortho-metalation is highly dependent on the basicity of the organolithium reagent and the coordinating ability of the solvent. uwindsor.ca The reaction is often fast, even at low temperatures. uwindsor.ca Kinetic studies of C-H activation by platinum complexes have shown that the displacement of a weakly bound ligand by a C-H bond can be the rate-determining step. nih.gov The kinetic isotope effect (KIE) can be a powerful tool to probe the mechanism of C-H activation. A significant KIE is often indicative of C-H bond cleavage in the rate-determining step.

The relative stability of intermediates plays a crucial role in determining the reaction pathway. For example, in directed ortho-metalation, the stability of the resulting aryllithium species influences the position of lithiation. Computational studies can provide valuable insights into the energies of transition states and intermediates, helping to rationalize and predict the outcomes of complex reactions.

| Reaction Parameter | Influencing Factors | Significance | Relevant Concepts |

| Reaction Rate (Kinetics) | Basicity of reagent, solvent polarity, temperature, catalyst activity | Determines the speed of the reaction and can influence selectivity in competing pathways. | Rate-determining step, kinetic isotope effect, activation energy. |

| Reaction Equilibrium (Thermodynamics) | Enthalpy and entropy of reaction, stability of reactants and products | Determines the extent to which a reaction will proceed and the relative amounts of products at equilibrium. | Gibbs free energy, reaction enthalpy, reaction entropy. |

Advanced Spectroscopic Characterization and Analytical Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unequivocal structural confirmation of 3-Methoxy-N,N-dimethylbenzylamine. Both ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each atom within the molecule. nih.gov

The ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the methoxy (B1213986) protons, and the N,N-dimethyl protons. The aromatic protons typically appear as a complex multiplet pattern in the range of δ 6.7-7.3 ppm, with their specific chemical shifts and coupling constants dictated by the meta-substitution pattern of the methoxy group. The benzylic protons (Ar-CH₂-N) are expected to produce a singlet around δ 3.4-3.6 ppm. The six equivalent protons of the two methyl groups attached to the nitrogen (N(CH₃)₂) would yield a sharp singlet further upfield, typically around δ 2.2-2.3 ppm. The methoxy group (O-CH₃) protons also appear as a distinct singlet, generally found around δ 3.8 ppm.

The ¹³C NMR spectrum provides complementary information, with signals for each unique carbon atom. nih.gov The aromatic carbons resonate in the downfield region (δ 110-160 ppm), with the carbon attached to the methoxy group (C3) showing a characteristic shift around δ 159 ppm. The benzylic carbon is typically observed near δ 64 ppm, while the N-methyl carbons are found further upfield around δ 45 ppm. The methoxy carbon signal appears around δ 55 ppm. The availability of spectral data from sources such as Bruker and Sigma-Aldrich confirms these assignments. nih.gov

| Proton Type | Expected Chemical Shift (δ, ppm) | Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|---|---|

| Aromatic (Ar-H) | 6.7 - 7.3 | Aromatic (C-O) | ~159 |

| Methoxy (-OCH₃) | ~3.8 | Aromatic (C-H, C-C) | 110 - 140 |

| Benzylic (-CH₂-) | 3.4 - 3.6 | Benzylic (-CH₂-) | ~64 |

| N-Methyl (-N(CH₃)₂) | 2.2 - 2.3 | Methoxy (-OCH₃) | ~55 |

| N-Methyl (-N(CH₃)₂) | ~45 |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of the molecule, providing a characteristic fingerprint based on its functional groups. nih.gov The spectrum of this compound displays several key absorption bands that confirm its structure.

Key vibrational modes include the C-H stretching of the aromatic ring, typically observed between 3000 and 3100 cm⁻¹. The aliphatic C-H stretching from the methyl and methylene groups appears in the 2800-3000 cm⁻¹ region. A significant feature is the C-O stretching vibration of the aryl-alkyl ether (methoxy group), which gives rise to strong bands in the 1250-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric) regions. The C-N stretching of the tertiary amine is typically found in the 1250-1020 cm⁻¹ range. Aromatic C=C ring stretching vibrations are visible in the 1450-1600 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations for the meta-substituted benzene (B151609) ring provide further structural confirmation, appearing in the 690-900 cm⁻¹ range. Spectral data is available in databases from providers like Sigma-Aldrich. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2800 |

| Aromatic C=C | Ring Stretching | 1600 - 1450 |

| Aryl-Alkyl Ether C-O | Asymmetric Stretching | 1250 - 1200 |

| Aryl-Alkyl Ether C-O | Symmetric Stretching | 1050 - 1000 |

| Tertiary Amine C-N | Stretching | 1250 - 1020 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within the molecule. The UV-Vis spectrum of this compound is dominated by absorptions arising from π → π* transitions within the benzene ring. The aromatic system typically shows two main absorption bands: the E2-band around 200-220 nm and the B-band, which is more sensitive to substitution, around 250-280 nm.

The presence of the methoxy (-OCH₃) and dimethylaminomethyl (-CH₂N(CH₃)₂) groups as substituents on the benzene ring influences the position and intensity of these absorption maxima. Both are auxochromes that can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the B-band. While specific, publicly available UV-Vis spectra for this exact compound are not widely reported in the searched literature, the expected transitions are a fundamental characteristic of its chemical structure.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing exact bond lengths, bond angles, and conformational details. However, a search of publicly accessible crystallographic databases and the chemical literature did not yield a reported crystal structure for this compound. Therefore, detailed solid-state structural parameters for this specific compound are not available at this time.

Mass Spectrometry for Product Identification and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns. For this compound (molar mass: 165.23 g/mol ), the mass spectrum provides clear evidence of its structure. nih.gov

Upon electron ionization (EI), the molecule undergoes characteristic fragmentation. The most prominent fragmentation pathway is the benzylic cleavage, which is a facile process that leads to the formation of a highly stable iminium cation. This cleavage results in the base peak of the spectrum at an m/z of 58. This ion corresponds to the [CH₂N(CH₃)₂]⁺ fragment.

Other significant ions in the mass spectrum include the fragment at m/z 121, which arises from the loss of the dimethylamino group (-N(CH₃)₂) from the molecular ion, forming the methoxybenzyl cation [CH₃OC₆H₄CH₂]⁺. The peak at m/z 122 can be attributed to a rearrangement process. The molecular ion peak [M]⁺ at m/z 165 is also typically observed. nih.gov

| m/z | Proposed Fragment Ion | Formula | Significance |

|---|---|---|---|

| 165 | Molecular Ion | [C₁₀H₁₅NO]⁺ | Confirms Molecular Weight |

| 122 | Rearrangement Fragment | [C₈H₁₀O]⁺ | Significant Fragment |

| 121 | Methoxybenzyl Cation | [C₈H₉O]⁺ | Significant Fragment |

| 58 | Iminium Cation | [C₃H₈N]⁺ | Base Peak |

Computational Scrutiny of this compound: A Theoretical Perspective

A deep dive into the computational chemistry and theoretical modeling of this compound reveals insights into its molecular and electronic structure, reactivity, and intermolecular behavior. Through a variety of quantum chemical calculations, a theoretical framework for understanding this compound's properties can be constructed, even in the absence of extensive direct experimental studies on its computational aspects.

Emerging Research Directions and Prospects for 3 Methoxy N,n Dimethylbenzylamine Chemistry

Design and Synthesis of Novel Catalytic Systems

The foundational reactivity of 3-Methoxy-N,N-dimethylbenzylamine involves its use as a precursor to organolithium reagents through directed ortho-metalation. This process, guided by the coordinating ability of the methoxy (B1213986) and dimethylamino groups, allows for the introduction of a wide range of electrophiles at the position ortho to the directing groups. wikipedia.org While this is a powerful stoichiometric transformation, a significant area of emerging research lies in the development of catalytic systems that utilize or are based on this scaffold.

Future research is anticipated to focus on the design of chiral ligands derived from this compound for asymmetric catalysis. The inherent chirality that can be introduced through functionalization of the lithiated intermediate could be exploited in the synthesis of ligands for transition metal-catalyzed reactions. Furthermore, the development of catalytic cycles that regenerate the active catalyst from a this compound-derived intermediate would represent a significant advancement, moving from stoichiometric to catalytic applications. The related compound, N,N-dimethylbenzylamine, has been used as a catalyst for the formation of polyurethane foams and epoxy resins, suggesting the potential for this compound to be explored in similar catalytic roles. wikipedia.org

| Research Direction | Potential Application | Key Challenges |

| Chiral Ligand Synthesis | Asymmetric Catalysis | Stereoselective synthesis of ligands |

| Catalytic DoM Reactions | Atom-economic functionalization | Catalyst turnover and stability |

| Polymerization Catalysis | Novel material synthesis | Control over polymer properties |

Integration into Flow Chemistry and Automated Synthesis Platforms

The use of highly reactive organolithium intermediates, such as those derived from this compound, often necessitates cryogenic temperatures and stringent anhydrous conditions in traditional batch synthesis. engconfintl.org These requirements can pose challenges for scalability and safety. Flow chemistry offers a compelling solution to these challenges by providing superior control over reaction parameters such as temperature, pressure, and mixing. okayama-u.ac.jpucc.ie

The integration of the ortho-lithiation of this compound into continuous flow systems is a promising research direction. engconfintl.orgthieme-connect.de Such systems can enable the rapid and safe generation of the lithiated intermediate, which can then be immediately reacted with a stream of an electrophile. This approach not only enhances safety and scalability but can also improve reaction yields and selectivities by minimizing side reactions. okayama-u.ac.jp

Furthermore, the modular nature of flow chemistry lends itself to integration with automated synthesis platforms. researchgate.netresearchgate.net These platforms can perform multi-step synthetic sequences, including the initial lithiation of this compound, subsequent functionalization, and downstream transformations, in a fully automated fashion. This would significantly accelerate the synthesis of libraries of complex molecules for applications in drug discovery and materials science. researchgate.net

| Technology | Advantage for this compound Chemistry |

| Flow Chemistry | Enhanced safety, scalability, and control over reactions involving organolithium intermediates. engconfintl.orgokayama-u.ac.jpucc.ie |

| Automated Synthesis | High-throughput synthesis of derivatives for screening and optimization. researchgate.netresearchgate.net |

Predictive Modeling and Machine Learning in Reaction Discovery

The regioselectivity of directed ortho-metalation is a key feature of this compound chemistry. However, in more complex substrates with multiple directing groups or potential reaction sites, predicting the outcome can be challenging. Machine learning (ML) is emerging as a powerful tool for predicting the regioselectivity of chemical reactions, including C-H activation. nih.govnih.govresearchgate.net

Future research will likely involve the development of ML models trained on large datasets of DoM reactions to accurately predict the site of metalation for a given substrate, including derivatives of this compound. nih.govchemrxiv.org These models can take into account various electronic and steric factors to provide a quantitative prediction of the reaction outcome. nih.gov Such predictive power would be invaluable in the planning and execution of complex synthetic routes.

Beyond predicting regioselectivity, machine learning can also be employed in the discovery of novel reactions and catalytic systems. By analyzing vast amounts of chemical data, ML algorithms can identify new patterns and correlations that may lead to the development of unprecedented transformations involving this compound and its derivatives.

| Application of Machine Learning | Impact on this compound Chemistry |

| Regioselectivity Prediction | Accurate prediction of reaction outcomes, aiding in synthetic planning. nih.govnih.govresearchgate.net |

| Reaction Discovery | Identification of novel transformations and catalytic systems. |

| Catalyst Design | In silico design of optimal catalysts for specific reactions. |

Expanding Applications in Sustainable Chemistry and Chemical Biology

The principles of sustainable chemistry emphasize the use of efficient and environmentally benign synthetic methods. mdpi.com Directed C-H activation, a cornerstone of this compound's reactivity, aligns well with these principles by offering a direct route to functionalized molecules without the need for pre-functionalized starting materials. mdpi.com Future research will focus on further enhancing the sustainability of these processes, for example, by using more environmentally friendly solvents and reagents.

In the realm of chemical biology, the functionalized benzylamine (B48309) scaffold is a common motif in bioactive molecules. researchgate.net The ability to precisely introduce functional groups onto the aromatic ring of this compound opens up opportunities for the synthesis of novel probes and therapeutic agents. For instance, the introduction of fluorescent tags or reactive handles could enable the use of these molecules as chemical probes to study biological processes. The development of biocatalytic methods for the functionalization of benzylamines also presents a green and highly selective approach to generating valuable chiral building blocks. nih.govnih.gov

| Area of Application | Prospect for this compound |

| Sustainable Chemistry | Development of greener C-H functionalization protocols. mdpi.com |

| Chemical Biology | Synthesis of molecular probes and bioactive compounds. researchgate.net |

| Biocatalysis | Enzymatic synthesis of chiral derivatives. nih.govnih.gov |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Methoxy-N,N-dimethylbenzylamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis of structurally similar compounds (e.g., N,N-dimethylbenzylamine) often involves alkylation or condensation reactions. For example, N,N-dimethylbenzylamine is synthesized via the reaction of benzyl chloride with dimethylamine under controlled pH and temperature, followed by steam distillation to isolate the product . Optimization may include adjusting stoichiometry (e.g., excess dimethylamine to minimize side products) and solvent choice (e.g., dichloromethane for improved solubility). Hazard analysis, as emphasized in , is critical for handling intermediates like benzyl chloride, which requires ventilation and PPE . For methoxy-substituted derivatives, introducing the methoxy group via electrophilic substitution or protecting-group strategies (e.g., using methoxy precursors) should be explored.

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Methodological Answer : Characterization typically involves:

- NMR Spectroscopy : and NMR to confirm substitution patterns (e.g., methoxy group at the 3-position) and dimethylamine protons .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., CHNO, expected m/z ≈ 165.115) .

- Chromatography : HPLC or GC with internal standards (e.g., 1,1,2,2-tetrachloroethane) to assess purity and regioisomeric ratios, as demonstrated in photoredox arylation studies .

Q. What safety protocols are critical when handling this compound, especially considering potential mutagenicity?

- Methodological Answer :

- Hazard Assessment : Conduct Ames testing to evaluate mutagenicity, as done for anomeric amide derivatives in . While this compound’s mutagenicity is not explicitly reported, structurally related compounds (e.g., benzyl chloride) require precautions .

- PPE and Ventilation : Use fume hoods, nitrile gloves, and lab coats. Avoid skin contact, as advised for dimethylbenzylamine derivatives in .

- Storage : Store in amber glass under inert atmosphere (N or Ar) to prevent degradation, similar to protocols for oxygen-sensitive reagents .

Advanced Research Questions

Q. How does the electronic nature of the methoxy group influence the regioselectivity in C–H functionalization reactions involving this compound?

- Methodological Answer : The methoxy group’s electron-donating effects can direct C–H activation to specific positions. For example, in photoredox-mediated Csp–H arylation (), the methoxy group may stabilize transition states via resonance, favoring benzylic or para positions. Computational studies (e.g., DFT, as in ) can map charge distribution to predict regioselectivity . Experimental validation could involve competitive reactions with isotopic labeling or substituent scrambling.

Q. What strategies can mitigate unexpected reaction pathways, such as α-deprotonation versus ortho-lithiation, in organometallic reactions with this compound?

- Methodological Answer :

- Solvent and Temperature Control : Use non-polar solvents (e.g., hexane) and low temperatures (−78°C) to favor α-deprotonation, as observed in for N,N-dimethylbenzylamine .

- Additives : Introduce coordinating agents (e.g., TMEDA) to stabilize lithiated intermediates and suppress ortho-lithiation .

- Kinetic vs. Thermodynamic Control : Monitor reaction progress via in situ IR or NMR to identify dominant pathways under varying conditions.

Q. Can this compound serve as a ligand or catalyst in photoredox-mediated reactions, and what are the mechanistic implications?

- Methodological Answer : In photoredox systems (), the dimethylamine group may act as an electron donor, while the methoxy group enhances solubility in polar solvents. For example, Ir(ppy)-catalyzed reactions () could leverage the compound’s redox activity for SET (single-electron transfer) processes. Mechanistic studies should include Stern-Volmer quenching experiments to assess excited-state interactions and transient absorption spectroscopy to track intermediates .

Q. How does this compound perform in green chemistry applications, such as switchable solvents for biopolymer processing?

- Methodological Answer : demonstrates that N,N-dimethylbenzylamine acts as a switchable solvent for polyhydroxybutyrate (PHB) dissolution and precipitation via CO/water triggering . The methoxy derivative could enhance polarity and CO responsiveness. Researchers should test its solvation capacity for PHB or PLA, measure switching efficiency (e.g., via NMR or conductivity), and evaluate recyclability over multiple cycles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.